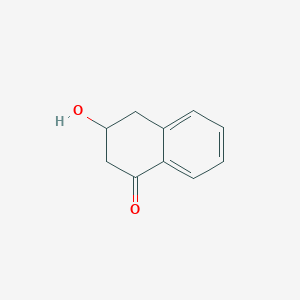
3-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of 2-naphthol with an aldehyde, followed by reduction.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated naphthalenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application:
Pharmacology: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemistry: Acts as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-2-naphthalenone: Similar structure but with the hydroxyl group in a different position.
4-hydroxy-1-tetralone: A related compound with a similar ring structure but different functional groups.
Uniqueness
3-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,11H,5-6H2 |
Clave InChI |
FTTSMXDMDBLVRB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





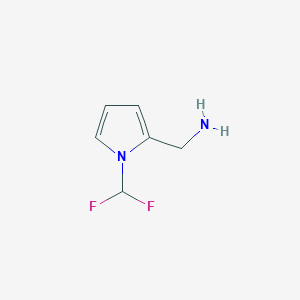
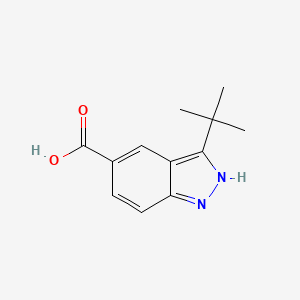
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)

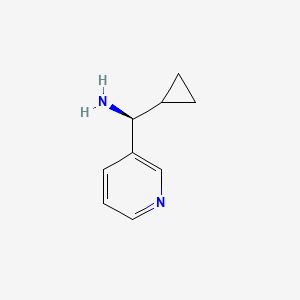

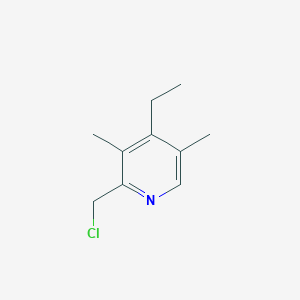
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

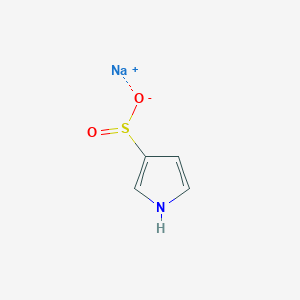
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
